molecular formula C4H3F3N2O B1297491 3-(Trifluoromethyl)-2-pyrazolin-5-one CAS No. 401-73-0

3-(Trifluoromethyl)-2-pyrazolin-5-one

Cat. No.: B1297491
CAS No.: 401-73-0
M. Wt: 152.07 g/mol
InChI Key: PMTWALQJNWEDLH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-pyrazolin-5-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolinone ring

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group are known to have significant impacts on various biological targets .

Mode of Action

The trifluoromethyl group in organic compounds is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-2-pyrazolin-5-one may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that the trifluoromethyl group can influence the reactivity and physico-chemical behavior of compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit enhanced metabolic stability , which could impact the bioavailability of this compound.

Result of Action

The presence of the trifluoromethyl group can enhance the potency of drugs , suggesting that this compound may have potent effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature has been found to significantly affect the sensitivity of organisms to compounds with a trifluoromethyl group . This suggests that the action of this compound could also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2-pyrazolin-5-one typically involves the reaction of a suitable pyrazolinone precursor with a trifluoromethylating agent. One common method is the palladium-catalyzed coupling reaction, where a pyrazolinone derivative is reacted with a trifluoromethylating reagent under mild conditions . This method is favored for its efficiency and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethyl)-2-pyrazolin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(trifluoromethyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWALQJNWEDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332646
Record name 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

401-73-0
Record name 2,4-Dihydro-5-(trifluoromethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one?

A1: 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one is characterized by a pyrazole ring core substituted with a trifluoromethyl group at the 3-position. This substitution significantly influences the compound's reactivity and physicochemical properties.

Q2: What spectroscopic data is available to confirm the structure of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one?

A2: [] Detailed spectroscopic data including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS are available for 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one and its derivatives. For instance, the reaction of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one with 2-chlorobenzaldehyde yielded a bis-pyrazolone product, whose structure was confirmed by the aforementioned spectroscopic techniques. (See: 4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol] [])

Q3: How is 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one utilized in synthetic chemistry?

A3: 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one serves as a valuable building block in organic synthesis. For example, it can be converted into a 4-diazo derivative that readily undergoes rhodium-catalyzed [3+2] cycloaddition reactions with aromatic alkynes [, ]. This reaction provides a facile route to novel CF3-substituted ring-fused furo[2,3-c]pyrazoles, expanding the chemical space of potentially bioactive molecules.

Q4: Has 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one been investigated for its biological activity?

A4: While limited research exists specifically on 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one, studies on closely related derivatives offer insights into potential biological activities. For instance, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a known free radical scavenger []. A comparative pulse radiolysis study investigated edaravone and its analogues, including 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one, revealing their reactivity towards hydroxyl radicals ((•)OH) and azide radicals (N3(•)) []. Understanding the structure-activity relationship within this family of compounds could guide the design of novel antioxidants and therapeutic agents.

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